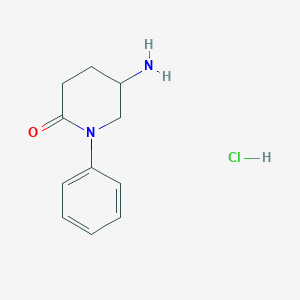
5-アミノ-1-フェニルピペリジン-2-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-phenylpiperidin-2-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
科学的研究の応用
5-Amino-1-phenylpiperidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenylpiperidin-2-one hydrochloride typically involves the reaction of 1-phenylpiperidin-2-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 5-Amino-1-phenylpiperidin-2-one hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
5-Amino-1-phenylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
作用機序
The mechanism of action of 5-Amino-1-phenylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-Amino-1-phenylpiperidin-2-one
- 1-Phenylpiperidin-2-one
- 5-Amino-2-piperidinone
Uniqueness
5-Amino-1-phenylpiperidin-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
生物活性
5-Amino-1-phenylpiperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent literature.
5-Amino-1-phenylpiperidin-2-one hydrochloride can be synthesized through various methods, including the Mitsunobu reaction, which has been utilized to create derivatives with enhanced biological properties. The compound features a piperidinone ring, which is pivotal for its activity as it mimics the structure of naturally occurring peptides and neurotransmitters .
Biological Mechanisms
The biological activity of 5-amino-1-phenylpiperidin-2-one hydrochloride is largely attributed to its interaction with various biological targets:
- Antihistaminic Activity : Some derivatives have shown promising antihistaminic effects, potentially useful in treating allergic reactions .
- ACE Inhibition : Compounds derived from this piperidinone have exhibited weak to moderate angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial in managing hypertension .
- Neurokinin Receptor Interaction : The structural similarity to neuropeptides suggests potential antagonistic effects on neurokinin receptors, which are involved in pain and inflammation pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
Recent studies have indicated that certain derivatives of 5-amino-1-phenylpiperidin-2-one hydrochloride demonstrate cytotoxic effects against various cancer cell lines. For instance, a derivative showed significantly higher cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells. This suggests that modifications to the piperidinone structure can enhance its anticancer properties through mechanisms such as apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-amino-1-phenylpiperidin-2-one hydrochloride is critical for optimizing its pharmacological profile. Modifications at specific positions on the piperidine ring can lead to enhanced potency and selectivity for biological targets. For example, substituents that increase lipophilicity or steric bulk have been shown to improve binding affinity to receptors involved in pain modulation and inflammation .
特性
IUPAC Name |
5-amino-1-phenylpiperidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXKNLVGGWAWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














